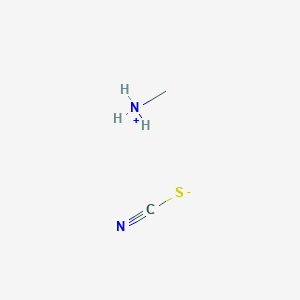
Methylammoniumrhodanid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylammonium thiocyanate is a chemical compound with the molecular formula CH₃NH₃SCN. It is a pseudo-halide additive commonly used in the preparation of perovskite optoelectronic systems. This compound plays a crucial role in controlling the crystallization of perovskite films, which are essential for high-performance perovskite solar cells .
Preparation Methods
Methylammonium thiocyanate can be synthesized through various methods. One common synthetic route involves the reaction of methylamine with thiocyanic acid. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods often involve the use of high-purity reagents and solvents to achieve consistent results .
Chemical Reactions Analysis
Methylammonium thiocyanate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Methylammonium thiocyanate can participate in substitution reactions, where the thiocyanate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Methylammonium thiocyanate has a wide range of scientific research applications, including:
Medicine: There is ongoing research into its potential medical applications, although specific uses have not yet been established.
Mechanism of Action
The mechanism by which methylammonium thiocyanate exerts its effects involves its role as a nucleation center in the crystallization of perovskite films. When introduced into a lead iodide precursor solution, it assists in the heterogeneous nucleation of perovskite crystals. This leads to improved crystallization and optoelectronic properties of the resulting perovskite films. The molecular targets and pathways involved include the interaction of methylammonium thiocyanate with lead iodide and other components of the perovskite precursor solution .
Comparison with Similar Compounds
Methylammonium thiocyanate can be compared with other similar compounds, such as:
Methylammonium lead iodide: This compound also plays a crucial role in the preparation of perovskite solar cells but has different crystallization properties and optoelectronic characteristics.
Methylammonium acetate: Another additive used in perovskite solar cells, which affects the crystallization process differently compared to methylammonium thiocyanate.
Methylammonium chloride: Similar to methylammonium thiocyanate, it is used to control the crystallization of perovskite films but has distinct chemical properties.
Methylammonium thiocyanate is unique in its ability to effectively control the crystallization of perovskite films, leading to high-performance solar cells with improved stability and efficiency .
Properties
Molecular Formula |
C2H6N2S |
|---|---|
Molecular Weight |
90.15 g/mol |
IUPAC Name |
methylazanium;thiocyanate |
InChI |
InChI=1S/CHNS.CH5N/c2-1-3;1-2/h3H;2H2,1H3 |
InChI Key |
ZVCMGZSMACGTPA-UHFFFAOYSA-N |
Canonical SMILES |
C[NH3+].C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















